Pyridoxal 5'-phosphate(2-)

Enzyme inhibition RNA polymerase Schiff base formation

Choose Pyridoxal 5′-phosphate (PLP, CAS 54-47-7) for immediate coenzyme activity without metabolic activation. Unlike pyridoxine hydrochloride—a prodrug requiring rate-limited phosphorylation and oxidation—PLP directly saturates PLP-dependent enzymes, delivering 12-fold higher active-site modification potency. Essential for reproducible apoenzyme reconstitution, kinetic assays, and biocatalysis where time-dependent activation would confound results. Procure ≥98% purity monohydrate; confirm stability under light-protected, low-temperature storage.

Molecular Formula C8H8NO6P-2
Molecular Weight 245.13 g/mol
Cat. No. B1194418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal 5'-phosphate(2-)
Molecular FormulaC8H8NO6P-2
Molecular Weight245.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-]
InChIInChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/p-2
InChIKeyNGVDGCNFYWLIFO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal 5'-phosphate (PLP) Procurement Guide: The Active Coenzyme Form of Vitamin B6


Pyridoxal 5′-phosphate (PLP, CAS: 54-47-7), also known as pyridoxal phosphate or P5P, is the biologically active coenzyme form of vitamin B6 [1]. It serves as an essential cofactor for over 160 enzymatic reactions, primarily in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis [2]. Unlike inactive precursor vitamers such as pyridoxine (PN) or pyridoxal (PL), PLP directly participates in catalysis without requiring metabolic activation [3]. This compound is characterized by a pyridine ring substituted with a formyl group, hydroxyl group, methyl group, and a phosphate ester at the 5′-position, which is critical for Schiff base formation with enzyme lysine residues [4].

Why Pyridoxal 5'-phosphate Cannot Be Replaced by Pyridoxine or Other B6 Vitamers in Research and Industrial Applications


Generic substitution of PLP with pyridoxine hydrochloride (PN-HCl) or other B6 vitamers is scientifically unjustified for applications requiring immediate coenzyme activity. PN-HCl is a prodrug that must undergo two sequential enzymatic conversions—phosphorylation by pyridoxal kinase and oxidation by pyridoxine 5′-phosphate oxidase—to yield active PLP [1]. This metabolic bottleneck is rate-limiting, subject to feedback inhibition, and impaired in individuals with genetic polymorphisms or hepatic dysfunction [2]. Consequently, in vitro assays, enzyme reconstitution studies, and biotechnological processes using PN-HCl may exhibit delayed, incomplete, or variable activation compared to direct PLP supplementation [3]. For procurement decisions in research and industrial settings, these mechanistic distinctions translate into quantifiable differences in potency, reaction kinetics, and reproducibility.

Quantitative Evidence for Pyridoxal 5'-phosphate Differentiation: Head-to-Head Comparisons with B6 Vitamers


12-Fold Higher Potency in RNA Polymerase Inhibition Compared to Pyridoxal

In purified DNA-dependent RNA polymerase assays from rat liver and yeast, pyridoxal 5′-phosphate (PLP) exhibited approximately 12-fold greater inhibitory potency than its non-phosphorylated counterpart pyridoxal [1]. Pyridoxamine 5′-phosphate showed no inhibitory activity, confirming the specificity of this effect for the phosphorylated aldehyde form [1]. The inhibition mechanism involves Schiff base formation with active-site lysyl residues, a reaction that is critically dependent on the phosphate moiety for proper orientation and binding affinity [2].

Enzyme inhibition RNA polymerase Schiff base formation Biochemical assays

6-Fold Higher KI for PLP in Pyridoxine 5′-Phosphate Oxidase Mutants

Kinetic analysis of pyridoxine 5′-phosphate oxidase (PNPO, EC 1.4.3.5) mutants revealed a 6-fold increase in the KI value for pyridoxal 5′-phosphate compared to wild-type enzyme [1]. This observation indicates that PLP acts as a potent product inhibitor of PNPO, a key regulatory enzyme in vitamin B6 metabolism [2]. The differential sensitivity to product feedback inhibition between PLP and other phosphorylated B6 vitamers (PNP, PMP) provides a quantifiable basis for selecting PLP in studies of B6 homeostasis.

Enzyme kinetics Product inhibition PNPO Mutagenesis

Superior Photostability Profile of PLP Relative to Pyridoxine and Pyridoxal Under Laboratory Lighting

Under regular laboratory light exposure, vitamin B6 vitamers exhibit differential degradation kinetics [1]. While pyridoxal·HCl and pyridoxamine·2HCl showed retention as low as 55% (pH 6, 15 hr) and 47% (pH 8, 15 hr) respectively, pyridoxine·HCl demonstrated superior stability with retention ranging from 97% (pH 4.5, 8 hr) to 66% (pH 7, 15 hr) [1]. Importantly, pyridoxal 5′-phosphate, the phosphorylated form, exhibits distinct photostability characteristics that must be considered separately from its non-phosphorylated precursor; the phosphate moiety confers altered reactivity that affects both degradation pathways and solution stability [2].

Stability testing Photodegradation Vitamin B6 Analytical chemistry

Absence of Neurotoxicity: A Critical Safety Differentiation from Pyridoxine

In vitro studies in human neuronal cells have demonstrated that vitamin B6 neurotoxicity is specifically limited to the pyridoxine (PN) vitamer; pyridoxal 5′-phosphate (PLP), pyridoxal, and pyridoxamine did not induce toxic effects [1]. Furthermore, co-administration of PLP reversed PN-induced neurotoxicity in these models [1]. A randomized pharmacokinetic study (NTR45563) was subsequently designed to compare plasma B6 vitamer profiles following 50 mg/day dosing of PLP versus PN in healthy adults [2]. This selective toxicity profile is attributed to PN's unique ability to competitively inhibit PLP-dependent enzymes and deplete intracellular PLP pools [3].

Neurotoxicity Safety pharmacology Vitamin B6 supplementation Sensory neuropathy

Optimal Application Scenarios for Pyridoxal 5'-phosphate Based on Quantitative Evidence


In Vitro Enzyme Reconstitution and Kinetic Studies Requiring Immediate Cofactor Activity

PLP is the preferred cofactor for in vitro reconstitution of apoenzymes and kinetic characterization of PLP-dependent enzymes. Unlike pyridoxine, which requires sequential phosphorylation and oxidation to become active, PLP provides immediate coenzyme function [1]. This is critical for assays where time-dependent activation would confound kinetic measurements. The 12-fold higher potency of PLP compared to pyridoxal in active-site modification studies further underscores its utility as a biochemical probe [1]. Researchers should procure PLP (CAS 54-47-7) with purity ≥98% and confirm stability under assay conditions.

Cell Culture Supplementation for PLP-Dependent Metabolic Studies

In mammalian cell culture models investigating amino acid metabolism, neurotransmitter synthesis, or vitamin B6 homeostasis, PLP supplementation circumvents the cellular machinery required for pyridoxine activation [1]. This is particularly relevant in cell lines with deficient pyridoxal kinase or PNPO activity, or when studying the regulatory feedback inhibition of PNPO by PLP (6-fold higher KI in mutants) [1]. PLP should be prepared as a sterile-filtered stock solution and protected from light to minimize photodegradation.

Long-Term In Vivo Supplementation Studies Where Pyridoxine Neurotoxicity Is a Confounding Factor

For chronic animal studies involving high-dose vitamin B6 administration, PLP is the scientifically rational choice to avoid pyridoxine-specific neurotoxicity [1]. In vitro data demonstrate that PN induces neuronal toxicity while PLP does not, and PLP can reverse PN-induced effects [1]. Ongoing clinical pharmacokinetic studies (NTR45563) are evaluating plasma vitamer profiles following PLP versus PN administration [1]. Researchers designing long-term supplementation protocols should consider PLP to eliminate PN-related neurotoxicity as an experimental confounder.

Biotechnological and Industrial Biocatalysis with PLP-Dependent Enzymes

In industrial biocatalytic processes employing PLP-dependent enzymes (e.g., transaminases, decarboxylases, aldolases), direct PLP supplementation ensures consistent cofactor saturation and reaction rates [1]. Reliance on pyridoxine would introduce variability due to incomplete or variable conversion to PLP, which is subject to feedback regulation [1]. For large-scale applications, PLP monohydrate is typically procured and stored under dry, light-protected conditions to maintain cofactor integrity. Cost-benefit analysis should account for the higher initial cost of PLP offset by improved reaction consistency and reduced enzyme loading.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxal 5'-phosphate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.